Benzenesulfonic acid, alkyl derivs.
Overview
Description
Benzenesulfonic acid, alkyl derivs. is an organic compound with the molecular formula C₁₈H₂₉O₃S.Na and a molecular weight of 348.48 g/mol . It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various industrial and household applications. This compound is commonly used in detergents and cleaning agents due to its excellent emulsifying and foaming properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (1-methylundecyl)benzenesulfonate typically involves the sulfonation of 1-methylundecylbenzene followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:
Sulfonation: 1-methylundecylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to form 1-methylundecylbenzenesulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to produce sodium (1-methylundecyl)benzenesulfonate.
Industrial Production Methods: In an industrial setting, the production of sodium (1-methylundecyl)benzenesulfonate involves large-scale sulfonation reactors where 1-methylundecylbenzene is continuously fed and reacted with sulfur trioxide. The sulfonic acid produced is then neutralized in a separate reactor with sodium hydroxide. The final product is purified and dried to obtain a high-purity surfactant .
Types of Reactions:
Oxidation: Benzenesulfonic acid, alkyl derivs. can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding sulfinate under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinates.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonic acid, alkyl derivs. has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers to disrupt cell membranes and release cellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mechanism of Action
The primary mechanism of action of sodium (1-methylundecyl)benzenesulfonate is its ability to reduce surface tension and form micelles. This property allows it to emulsify oils and fats, making it an effective cleaning agent. At the molecular level, the compound interacts with lipid bilayers, disrupting their structure and leading to the solubilization of hydrophobic substances .
Comparison with Similar Compounds
Sodium dodecylbenzenesulfonate: Another widely used surfactant with a similar structure but a different alkyl chain length.
Sodium benzenesulfonate: A simpler compound with no alkyl chain, used primarily in industrial applications.
Uniqueness: Benzenesulfonic acid, alkyl derivs. is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as a surfactant. Its ability to form stable micelles and emulsions sets it apart from other similar compounds .
Properties
IUPAC Name |
sodium;4-dodecan-2-ylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S.Na/c1-3-4-5-6-7-8-9-10-11-16(2)17-12-14-18(15-13-17)22(19,20)21;/h12-16H,3-11H2,1-2H3,(H,19,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRHULTYHYEOQB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274022 | |
Record name | Benzenesulfonic acid, 4-(1-methylundecyl)-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenylsulphonic acid appears as fine whitish needles. Solid form may severely irritate skin and eyes. Used to make other chemicals. | |
Record name | PHENYLSULPHONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12374 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
42615-29-2, 2211-99-6, 68628-60-4 | |
Record name | PHENYLSULPHONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12374 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sodium (1-methylundecyl)benzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkylbenzyl sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042615292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-(1-methylundecyl)-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-sec-dodecylbenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenesulfonic acid, alkyl derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM (1-METHYLUNDECYL)BENZENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2TZZ07610 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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